Ma-chminaca, (+/-)-

Description

Classification within Synthetic Cannabinoid Receptor Agonists (SCRAs)

Synthetic cannabinoids are categorized based on their chemical structures. nih.govcuny.edu Ma-chminaca belongs to the indazole-3-carboxamide class, a prominent group of SCRAs. cuny.edumdpi.com Compounds in this class are characterized by a core indazole ring structure. nih.govecddrepository.org The systematic chemical name for Ma-chminaca is N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester. caymanchem.comnetascientific.com Like other SCRAs, it was developed for research purposes, with some compounds in this family being investigated for their potential therapeutic applications. nih.goveuropa.eu

Structural Analogs and Their Significance

The significance of Ma-chminaca is closely tied to its structural relationship with other synthetic cannabinoids, particularly its parent compound, AB-CHMINACA, and its metabolites.

Ma-chminaca is a direct analog of a metabolite of AB-CHMINACA. caymanchem.comglpbio.comcuny.edu The metabolism of AB-CHMINACA in the human body involves several processes, including hydroxylation and hydrolysis. ecddrepository.orgnih.gov One of the metabolites, known as M2, is formed when the terminal amide group of AB-CHMINACA is replaced by a hydroxyl group. caymanchem.comglpbio.comnetascientific.com Ma-chminaca is structurally analogous to this M2 metabolite, with the key difference being the replacement of the hydroxyl group with a methyl ester group. caymanchem.comglpbio.comnetascientific.com The study of such metabolites is crucial for developing analytical methods to detect exposure to the parent compounds. nih.govresearchgate.net

The in vitro metabolism of AB-CHMINACA has been shown to produce numerous metabolites, primarily through the action of cytochrome P450 enzymes, with CYP3A4 being the most active. nih.gov These metabolic pathways include hydroxylation of the cyclohexyl ring and hydrolysis of the amide group. ecddrepository.orgnih.gov

The indazole-3-carboxamide class includes a wide array of compounds, with variations in different parts of the molecule influencing their properties.

Core Structure: Ma-chminaca shares the indazole core with compounds like AB-CHMINACA, ADB-CHMINACA, and AB-FUBINACA. nih.govcuny.edu The indazole ring system is generally associated with high affinity for cannabinoid receptors. nih.gov

Tail Group: Ma-chminaca features a cyclohexylmethyl group attached to the indazole nitrogen. caymanchem.com This differs from compounds like AB-PINACA, which has a pentyl chain, or AB-FUBINACA, which has a 4-fluorobenzyl group. cuny.edu

Linked Group: The "head" of the molecule consists of an L-valine methyl ester group. caymanchem.com This is a key distinction from AB-CHMINACA, which has a valinamide (B3267577) group. cuny.edunih.gov This difference in the amino acid-derived moiety is a common point of variation among synthetic cannabinoids. For example, ADB-CHMINACA (also known as MAB-CHMINACA) has a tert-leucinamide group instead of a valinamide group. caymanchem.comnih.gov

Research has shown that these structural modifications, such as the substitution of the valinamide in AB-CHMINACA with a valine methyl ester in Ma-chminaca, can alter the compound's interaction with cannabinoid receptors. nih.gov

Table 1: Structural Comparison of Ma-chminaca and Related Compounds

| Compound Name | Core Structure | Tail Group | Linked Group |

|---|---|---|---|

| Ma-chminaca | Indazole | Cyclohexylmethyl | L-valine methyl ester |

| AB-CHMINACA | Indazole | Cyclohexylmethyl | L-valinamide |

| AB-FUBINACA | Indazole | 4-fluorobenzyl | L-valinamide |

| AB-PINACA | Indazole | Pentyl | L-valinamide |

| ADB-CHMINACA | Indazole | Cyclohexylmethyl | L-tert-leucinamide |

Relationship to AB-CHMINACA Metabolites

Historical Context and Emergence in Research

Synthetic cannabinoids were first developed for scientific research to explore the endocannabinoid system. europa.eu The emergence of various synthetic cannabinoids on the illicit market began in the mid-to-late 2000s. europa.eu AB-CHMINACA was first identified in the early 2010s. glpbio.comekb.eg Its high potency led to its inclusion in risk assessments by public health organizations. nih.govdrugsandalcohol.ie Ma-chminaca, as a structural analog and potential metabolite derivative, subsequently became a compound of interest for forensic and toxicology laboratories. caymanchem.comcuny.edu The continuous emergence of new synthetic cannabinoids, often created to circumvent legal controls, necessitates ongoing research to identify and characterize these novel compounds. ekb.egcuny.edu

Table 2: Chemical Properties of Ma-chminaca

| Property | Value | Source |

|---|---|---|

| Formal Name | N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester | caymanchem.comnetascientific.com |

| CAS Number | 1971007-96-1 | caymanchem.comnetascientific.com |

| Molecular Formula | C21H29N3O3 | caymanchem.comnetascientific.comncats.io |

| Formula Weight | 371.5 g/mol | caymanchem.comnetascientific.com |

| Synonyms | AMB-CHMINACA, MMB-CHMINACA, MAB-AB-CHMINACA | caymanchem.comglpbio.com |

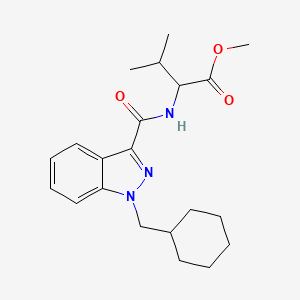

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3/c1-14(2)18(21(26)27-3)22-20(25)19-16-11-7-8-12-17(16)24(23-19)13-15-9-5-4-6-10-15/h7-8,11-12,14-15,18H,4-6,9-10,13H2,1-3H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGGXDSTBHQLKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017185 | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]valine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1863066-03-8 | |

| Record name | MA-CHMINACA, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1863066038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]valine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MA-CHMINACA, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y21A13WADY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacology and Receptor Interactions of Ma Chminaca

Cannabinoid Receptor Agonism

MA-CHMINACA functions as an agonist at both central (CB1) and peripheral (CB2) cannabinoid receptors. wikipedia.orgd-nb.info Agonism refers to the ability of a compound to bind to a receptor and trigger a cellular response, mimicking the action of the endogenous ligands (endocannabinoids). The affinity with which it binds and the potency with which it elicits a response are critical determinants of its activity.

The CB1 receptor is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system, and its activation is responsible for the primary psychoactive effects of cannabinoids. mdpi.comresearchgate.net MA-CHMINACA is a potent agonist of the CB1 receptor. wikipedia.org

While specific binding affinity (Kᵢ) values for MA-CHMINACA are not consistently reported in the literature, studies on structurally similar indazole-3-carboxamide SCRAs provide insight into its potency. For instance, a study on related compounds investigated their potency (EC₅₀) in a GPCR activation assay. For the structurally similar compound (S)-AMB-FUBINACA, the potency at the CB1 receptor was determined to be 2.3 nM. frontiersin.org Research also indicates that for many carboxamide-type SCRAs, including the closely related AB-CHMINACA, the (S)-enantiomer possesses greater potency than the (R)-enantiomer at the CB1 receptor. frontiersin.org

The CB2 receptor is primarily expressed in the peripheral nervous system and on cells of the immune system. researchgate.net Like its action on CB1, MA-CHMINACA is also an agonist at the CB2 receptor.

Studies on related indazole-3-carboxamides have shown that these compounds often exhibit high affinity and potency at the CB2 receptor. In a functional assay, (S)-AMB-FUBINACA displayed an EC₅₀ value of 0.39 nM at the CB2 receptor, indicating very high potency. frontiersin.org Notably, this and other related compounds demonstrated higher potency at the CB2 receptor compared to the CB1 receptor. frontiersin.org The difference in potency between enantiomers was also observed at the CB2 receptor, with the (S)-form being more potent. frontiersin.org

| Compound | CB1 Receptor EC₅₀ (nM) | CB2 Receptor EC₅₀ (nM) | Reference |

|---|---|---|---|

| (S)-AMB-FUBINACA | 2.3 | 0.39 | frontiersin.org |

A defining characteristic of many SCRAs, including MA-CHMINACA, is their significantly higher potency compared to Δ⁹-tetrahydrocannabinol (THC), the main psychoactive constituent of cannabis. d-nb.infowikipedia.org THC is a partial agonist at the CB1 receptor, whereas many SCRAs are full agonists, capable of eliciting a much stronger maximal response at the receptor. frontiersin.orgojp.gov

For example, the related compound ADB-CHMINACA, also an indazole-based SCRA, exhibits a binding affinity (Kᵢ) for the CB1 receptor of 0.289 nM and a functional potency (EC₅₀) of 0.620 nM. d-nb.info Its binding affinity and potency are reported to be 140 times and 270 times higher than those of THC, respectively. d-nb.info This stark difference in potency is a common feature across many classes of synthetic cannabinoids. wikipedia.orgfrontiersin.org

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Potency (EC₅₀, nM) | Reference |

|---|---|---|---|---|

| THC | CB1 | ~40.7 | ~1157 | d-nb.infowikipedia.org |

| ADB-CHMINACA | CB1 | 0.289 | 0.620 | d-nb.info |

| (S)-AMB-FUBINACA | CB1 | N/A | 2.3 | frontiersin.org |

| (S)-AMB-FUBINACA | CB2 | N/A | 0.39 | frontiersin.org |

CB2 Receptor Binding Affinity and Potency

Receptor Activation and Signal Transduction Pathways

The effects of MA-CHMINACA are initiated by its binding to cannabinoid receptors, which then triggers a cascade of intracellular events known as signal transduction.

Cannabinoid receptors are members of the G protein-coupled receptor (GPCR) superfamily. mdpi.comwikipedia.org GPCR signaling is a fundamental mechanism for cells to communicate and respond to their external environment. The process is initiated when a ligand, such as MA-CHMINACA, binds to the receptor. jax.org This binding induces a conformational change in the receptor protein, which in turn activates an associated heterotrimeric G protein complex (composed of α, β, and γ subunits) on the intracellular side of the membrane. wikipedia.orgmdpi.com The activated receptor catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. jax.orgmdpi.com This exchange causes the Gα subunit to dissociate from the Gβγ dimer, and both components can then interact with and modulate the activity of various downstream effector proteins, such as enzymes and ion channels. wikipedia.orgjax.org

The CB1 receptor predominantly couples to the Gαi/o family of G proteins. mdpi.comnih.gov The "i" stands for inhibitory. When MA-CHMINACA activates the CB1 receptor and the associated Gαi subunit is released, it proceeds to inhibit the activity of the enzyme adenylyl cyclase. mdpi.commdpi.com Adenylyl cyclase is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in many cellular processes.

Beta-Arrestin Recruitment

The activation of G protein-coupled receptors (GPCRs), such as the cannabinoid receptors CB1 and CB2, initiates not only G protein-dependent signaling but also the recruitment of β-arrestin proteins. mdpi.com There are two isoforms, β-arrestin 1 and β-arrestin 2, which are found in neurons that express the CB1 receptor. mdpi.com The recruitment of β-arrestins is a crucial step in the regulation of GPCR signaling, often leading to receptor desensitization, internalization, and the activation of G protein-independent signaling cascades. mdpi.combiorxiv.org

Synthetic cannabinoids, including compounds structurally related to MA-CHMINACA, are known to be potent recruiters of β-arrestin. ADB-CHMINACA (also known as MAB-CHMINACA) has demonstrated potent activity in assays measuring the recruitment of β-arrestin 2. ecddrepository.org Some synthetic cannabinoids, such as JWH-018 and MDMB-FUBINACA, show roughly equal potencies in stimulating G-protein signaling and recruiting β-arrestin 2, while others like THC show less activity in β-arrestin assays compared to their G-protein activation. mdpi.com This property, known as biased signaling, may contribute to the different pharmacological and toxicological profiles observed between various cannabinoids. researchgate.net

In laboratory assays, the potency of ADB-CHMINACA in recruiting β-arrestin 2 to cannabinoid receptors has been quantified, as shown in the table below.

| Compound | Receptor | β-Arrestin 2 Recruitment EC₅₀ (nM) |

| ADB-CHMINACA | CB1 | 1.49 ecddrepository.org |

| ADB-CHMINACA | CB2 | 2.2 ecddrepository.org |

| AMB-FUBINACA | CB1 | 42.6 frontiersin.org |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.

Stereospecificity of Receptor Activity

The biological activity of many synthetic cannabinoids is stereospecific, meaning that the three-dimensional arrangement of atoms in the molecule significantly influences its interaction with receptors. For several carboxamide-type synthetic cannabinoids, such as AB-FUBINACA and AMB-CHMINACA, the (R)-enantiomer demonstrates greater potency at the CB1 receptor than the (S)-enantiomer. mdpi.com

MA-CHMINACA and its analogues are chiral compounds, existing as a mixture of two enantiomers, (S) and (R). ecddrepository.org While direct comparative studies on the individual enantiomers of MA-CHMINACA are limited, the general trend for this chemical class suggests that one stereoisomer is likely to be significantly more active than the other. mdpi.com For instance, early studies on the aminoalkylindole WIN 55,212-2 showed that the (+) enantiomer was active in animal models, whereas its (-) enantiomer was not. mdpi.com Based on common synthesis methods for related compounds like ADB-CHMINACA, it is hypothesized that the (S)-enantiomer is the one that predominates in products found on the illicit market. ecddrepository.org

Non-Cannabinoid Receptor Interactions

While the primary targets of synthetic cannabinoids are the CB1 and CB2 receptors, research indicates that these compounds can also interact with other, non-cannabinoid receptor systems, which may contribute to their complex pharmacological effects. nih.gov These off-target interactions can occur through various mechanisms and at different receptor types. frontiersin.orgnih.gov

Studies have screened synthetic cannabinoids, including AB-CHMINACA and AMB-FUBINACA, against large panels of GPCRs. frontiersin.org While these compounds showed little activity in agonist mode at receptors other than CB1 and CB2, they demonstrated notable activity as antagonists at several other GPCRs. frontiersin.org For example, AMB-FUBINACA was found to inhibit a range of receptors, including chemokine, oxytocin, and histamine (B1213489) receptors. frontiersin.org

Beyond GPCRs, other potential non-cannabinoid targets include orphan receptors like GPR55 and GPR18, Peroxisome Proliferator-activated Receptors (PPARs), and Transient Receptor Potential (TRP) ion channels. nih.gov Specifically, the synthetic cannabinoids MDMB-CHMICA and AMB-CHMINACA, which are structurally related to MA-CHMINACA, have been shown to potently modulate human T-type calcium channels (Caᵥ). biorxiv.org This modulation is distinct from the effects of phytocannabinoids like Δ⁹-THC and may represent an additional mechanism contributing to the physiological effects of these substances. biorxiv.org

| Compound | Off-Target Interaction |

| AMB-FUBINACA | Antagonist at chemokine, oxytocin, and histamine receptors. frontiersin.org |

| MDMB-CHMICA | Potent modulator of human T-type calcium channels (Caᵥ3.2). biorxiv.org |

| AMB-CHMINACA | Potent modulator of human T-type calcium channels (Caᵥ3.2). biorxiv.org |

Metabolic Pathways and Biotransformation of Ma Chminaca

In Vitro Metabolism Studies

In vitro research, utilizing controlled laboratory environments, has been fundamental in mapping the metabolic fate of MA-CHMINACA. These studies typically involve incubating the parent compound with human-derived liver components to simulate the metabolic processes that occur in the body.

Human Liver Microsomes (HLM) and Hepatocyte Models

Human liver microsomes (HLM) and cryopreserved human hepatocytes are the primary models for studying the metabolism of MA-CHMINACA. d-nb.infowvu.edunih.gov HLMs are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the bulk of Phase I metabolic reactions. wvu.edu Hepatocytes, being complete liver cells, offer a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes and cofactors. d-nb.inforesearchgate.net

Studies involving the incubation of MA-CHMINACA with HLM and human hepatocytes have successfully identified numerous metabolites. d-nb.infonih.govnih.govnih.gov For instance, incubating 10 μmol/L of MA-CHMINACA with cryopreserved human hepatocytes for three hours led to the detection of ten major metabolites. d-nb.inforesearchgate.netnih.gov These in vitro models are considered reliable for predicting the metabolites that will be found in vivo, which is critical as the parent compound is often not detectable in biological samples after consumption. d-nb.infonih.gov

Identification of Phase I Metabolites

Phase I metabolism of MA-CHMINACA involves the introduction or exposure of functional groups through reactions like hydroxylation, hydrolysis, oxidation, and reduction. These biotransformations primarily target the cyclohexylmethyl tail and the tert-butyl group of the molecule. d-nb.inforesearchgate.netdrugsandalcohol.ie

The most prominent Phase I metabolic reaction for MA-CHMINACA is hydroxylation, occurring predominantly on the cyclohexylmethyl tail. d-nb.inforesearchgate.netdrugsandalcohol.ieecddrepository.org Multiple mono-hydroxylated isomers are formed, with the 4-hydroxycyclohexyl metabolite being a significant product. d-nb.inforesearchgate.net Dihydroxylation of the cyclohexylmethyl tail has also been observed. d-nb.infodrugsandalcohol.ie Additionally, minor hydroxylation reactions occur on the tert-butyl portion of the molecule. d-nb.inforesearchgate.net

One study identified several hydroxylated metabolites, including those designated A4, A5, A6, A8, and A9, all involving the addition of an oxygen atom to the cyclohexylmethyl tail. d-nb.info Another in vivo study confirmed the presence of a 4-monohydroxycyclohexylmethyl metabolite (M1) and a dihydroxyl metabolite (M11) with hydroxyl groups on both the cyclohexylmethyl tail and the tert-butyl group in a human urine specimen. nih.gov

Hydrolysis of the ester group is another significant metabolic pathway for MA-CHMINACA and its structural analogs. frontiersin.orgnih.govuniklinik-freiburg.de This reaction cleaves the ester bond, leading to the formation of a carboxylic acid metabolite. For structurally related compounds like MDMB-CHMICA, ester hydrolysis is a dominant metabolic step. uniklinik-freiburg.de Studies on similar synthetic cannabinoids, such as AMB-FUBINACA, also show ester hydrolysis as a primary Phase I metabolic pathway. frontiersin.orgnih.gov For APP-CHMINACA, a structural analog, the main biotransformation route involves the hydrolysis of the distal amide group, which is structurally similar to an ester, followed by hydroxylation. nih.govnih.govresearchgate.netnih.gov

Beyond hydroxylation and hydrolysis, other biotransformations contribute to the metabolism of MA-CHMINACA. Oxidation of hydroxylated metabolites can lead to the formation of ketone species. drugsandalcohol.ie For example, a ketone metabolite (A7) formed through the oxidation of a hydroxyl group on the cyclohexylmethyl substituent has been identified. drugsandalcohol.ie Dehydrogenation, a form of oxidation, has also been noted in the metabolism of similar compounds.

Hydrolysis of Ester Group

Identification of Phase II Metabolites (e.g., Glucuronidation)

Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. However, in the case of MA-CHMINACA, studies using human hepatocytes have not detected any Phase II metabolites, including glucuronide conjugates. d-nb.inforesearchgate.netecddrepository.org This absence of glucuronidation is consistent with observations for some of its structural analogs, where Phase II reactions are not observed after hydroxylation of the side chains. d-nb.info The bulky cyclohexylmethyl structure may sterically hinder the enzymes responsible for glucuronidation. d-nb.info Despite this, in studies of some other synthetic cannabinoids like AMB-FUBINACA, glucuronidation is a main Phase II pathway. frontiersin.orgnih.gov

Interactive Data Tables

Table 1: Major Phase I Metabolites of MA-CHMINACA Identified in Human Hepatocyte Studies

| Metabolite ID (as per source d-nb.info) | Biotransformation | Location of Modification |

| A1, A2, A3 | Dihydroxylation | Cyclohexylmethyl tail |

| A4, A5, A6, A8, A9 | Hydroxylation | Cyclohexylmethyl tail |

| A7 | Ketone Formation | Cyclohexylmethyl tail |

| A10 | Hydroxylation | tert-butyl chain |

In Vivo Metabolic Profiling

In vivo studies provide essential insights into how a substance is processed within a living organism, reflecting the complex interplay of absorption, distribution, metabolism, and excretion.

Animal models are instrumental in characterizing the metabolic pathways of novel psychoactive substances under controlled conditions. For synthetic cannabinoids structurally related to Ma-chminaca, mouse models have been effectively utilized. In studies involving the analog APP-CHMINACA, researchers administered the compound to mice and collected blood and urine samples at various time points to track its metabolic journey. researchgate.netnih.govnih.gov This methodology allows for the identification of time-dependent metabolite formation and clearance. researchgate.netnih.gov

More recently, the zebrafish model has emerged as a promising tool for elucidating the metabolism of synthetic cannabinoids. researchgate.net Studies on compounds such as 4F-MDMB-BICA and ADB-FUBIATA have demonstrated that zebrafish can generate a range of phase I and phase II metabolites, offering a valuable, high-throughput screening model to predict human metabolic pathways. researchgate.net For instance, a study on 4F-MDMB-BICA identified a metabolite in zebrafish that was also present in human samples but was not detected in traditional in vitro human liver microsome experiments, highlighting the model's utility. researchgate.net While specific in vivo data for Ma-chminaca in these models is not extensively published, the methodologies established for its analogs are directly applicable.

The detection of Ma-chminaca and its metabolites varies significantly across different biological samples. A postmortem investigation in a human case revealed the distribution of the parent compound in various body fluids and solid tissues. nih.gov While Ma-chminaca was quantifiable in whole blood and pericardial fluid, it was notably absent (below the detection limit) in the urine specimen. nih.gov The highest concentrations were observed in solid tissues, particularly the liver, followed by the kidney and pancreas. nih.gov

This absence of the parent compound in urine underscores the critical importance of identifying its metabolites to document consumption. d-nb.infonih.gov In a separate study analyzing an authentic human urine sample, two predominant metabolites were successfully identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These were a monohydroxylated metabolite (M1) and a dihydroxylated metabolite (M11). nih.gov The study also noted that enzymatic hydrolysis with β-glucuronidase did not increase the concentrations of these metabolites, suggesting they were not excreted as glucuronide conjugates. nih.gov

Table 1: Postmortem Distribution of Ma-chminaca (Parent Compound) in a Human Case Data sourced from Hasegawa et al. (2015). nih.gov

| Biological Matrix | Concentration (ng/g or ng/mL) |

|---|---|

| Liver | 156 |

| Kidney | 70.3 |

| Pancreas | 68.9 |

| Heart Muscle | 41.1 |

| Femoral Vein Whole Blood | 6.1 |

| Pericardial Fluid | 8.6 |

| Urine | Not Detected |

Table 2: Major Ma-chminaca Metabolites Detected in Human Urine Data sourced from Hasegawa et al. (2017). nih.gov

| Metabolite ID | Metabolic Transformation | Concentration (ng/mL) |

|---|---|---|

| M1 | 4-hydroxycyclohexylmethyl | 2.17 ± 0.15 |

| M11 | 4-hydroxycyclohexylmethyl + tert-butylhydroxyl | 10.2 ± 0.3 |

Animal Models (e.g., Zebrafish, Mice)

Structure-Metabolism Relationships of Ma-chminaca and Analogs

The chemical structure of a synthetic cannabinoid profoundly influences its metabolic fate. For Ma-chminaca and other tert-leucinamide derivatives, biotransformations are heavily concentrated on specific parts of the molecule.

In vitro studies using human hepatocytes show that Ma-chminaca undergoes extensive metabolism, primarily occurring on the cyclohexylmethyl tail. d-nb.infonih.govecddrepository.org The main reactions include hydroxylation at various positions on this ring. d-nb.infonih.gov Minor metabolic pathways also involve reactions on the tert-butyl group, such as hydroxylation. d-nb.infonih.govecddrepository.org Notably, these hepatocyte studies did not detect any phase II glucuronide metabolites, a finding consistent with analyses of authentic urine samples. nih.govecddrepository.org

Comparing Ma-chminaca to its structural analogs reveals clear structure-metabolism relationships:

APP-CHMINACA (PX-3): This analog also features a cyclohexylmethyl tail. Its metabolism is dominated by two main routes: hydrolysis of the terminal amide group, followed by hydroxylation on the cyclohexylmethyl ring. nih.govnih.govnih.gov

ADB-HEXINACA: This compound has a linear hexyl chain instead of a cyclohexylmethyl group. Studies show that for tert-leucinamide synthetic cannabinoids, longer alkyl chains promote greater metabolism on the tail. oup.com Conversely, as the tail length decreases, biotransformation on the indazole core becomes more significant. oup.com

AB-CHMINACA: For this analog, amide hydrolysis was found to be only a minor transformation, as the cyclohexylmethyl tail was the preferred site for metabolic reactions. ugent.be

This pattern indicates that the bulky and sterically rigid cyclohexylmethyl moiety is a primary target for oxidative enzymes.

Table 3: Primary Metabolic Reactions for Ma-chminaca and Key Analogs

| Compound | Primary Metabolic Site | Key Metabolic Reactions | Reference |

|---|---|---|---|

| Ma-chminaca (ADB-CHMINACA) | Cyclohexylmethyl tail | Hydroxylation, Ketolization, tert-butyl hydroxylation | d-nb.infonih.govecddrepository.org |

| APP-CHMINACA | Cyclohexylmethyl tail & Amide group | Amide hydrolysis, subsequent hydroxylation of the cyclohexyl ring | nih.govnih.govnih.gov |

| ADB-HEXINACA | Hexyl tail | Greater metabolism on the longer alkyl chain compared to shorter-chain analogs | oup.com |

| AB-CHMINACA | Cyclohexylmethyl tail | Hydroxylation (Amide hydrolysis is a minor pathway) | ugent.be |

Stability and Degradation Pathways in Biological Matrices

The stability of synthetic cannabinoids in biological samples is a critical consideration for accurate forensic and clinical analysis. Due to rapid and extensive metabolism, the parent Ma-chminaca compound is often undetectable in urine, indicating a short stability window in vivo. d-nb.infonih.govnih.gov

Long-term stability studies performed on synthetic cannabinoid metabolites provide valuable data. In one such study, the Ma-chminaca metabolite "ADB-CHMINACA M1" (a monohydroxylated form) was found to be one of the less stable metabolites at room temperature when stored in urine, with degradation observed after three weeks. ojp.gov However, its stability was significantly improved under refrigerated and frozen conditions. ojp.gov

The primary degradation pathway for many carboxamide-containing synthetic cannabinoids is hydrolysis. nih.govnih.gov Studies on the related compound 5F-MDMB-PINACA showed that its stability in urine was pH-dependent, with significantly lower recovery in alkaline urine due to partial degradation to its hydrolysis products. nih.gov This suggests that Ma-chminaca, which also contains an amide linkage, may be susceptible to similar pH-dependent hydrolysis in biological matrices. Furthermore, certain analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), can cause degradation and esterification of amide-based cannabinoids, necessitating careful method selection or the use of protective agents. caymanchem.com

Table 4: Long-Term Stability of ADB-CHMINACA M1 in Urine Data sourced from a study on synthetic cannabinoid stability by the National Institute of Justice. ojp.gov

| Storage Condition | Approximate Stability Duration |

|---|---|

| Room Temperature | ~3 weeks |

| Refrigerator (4°C) | Stable up to 9 weeks |

| Freezer (-20°C) | Stable up to 9 weeks |

Analytical Methodologies for Ma Chminaca and Its Metabolites

Extraction and Sample Preparation from Complex Matrices

Effective extraction and sample preparation are critical preliminary steps to isolate Ma-chminaca and its metabolites from interfering substances in complex matrices, thereby enhancing the reliability of subsequent analytical measurements. nih.gov Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov

The analysis of Ma-chminaca in biological fluids is essential for clinical and forensic investigations. However, the parent compound is often not detectable in urine, making the identification of its metabolites crucial for confirming consumption. d-nb.infonih.gov In a fatal intoxication case, Ma-chminaca was found in various postmortem body fluids and tissues but not in the urine. d-nb.info

Blood: For whole blood analysis, a common method involves protein precipitation followed by extraction. For instance, a procedure for analyzing 72 synthetic cannabinoids, including MA-CHMINACA, in whole blood involves precipitating proteins with iced acetonitrile (B52724) after the addition of an internal standard. nih.gov The organic solvent is then evaporated, and the residue is reconstituted for analysis. nih.gov Another approach for parent synthetic cannabinoids in blood includes the addition of a sodium carbonate buffer, followed by extraction with a hexane-ethyl acetate (B1210297) mixture. oup.com Supported liquid extraction (SLE) has also been utilized for the extraction of various synthetic cannabinoids from whole blood. news-medical.net

Urine: Urine is a preferred matrix for drug testing due to non-invasive collection and a wider detection window for metabolites. nih.gov However, the parent Ma-chminaca is often absent in urine. nih.gov Therefore, analytical methods target its metabolites. One study identified two primary metabolites in an authentic human urine specimen: a 4-monohydroxycyclohexylmethyl metabolite (M1) and a dihydroxyl (4-hydroxycyclohexylmethyl and tert-butylhydroxyl) metabolite (M11). nih.gov A Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method with dispersive solid-phase extraction has been successfully used to extract these metabolites from urine. nih.gov Hydrolysis with β-glucuronidase is a common step in urine sample preparation to cleave conjugated metabolites, though in one study, it did not increase the concentration of the detected Ma-chminaca metabolites. nih.govnih.gov

Oral Fluid: While less information is available specifically for Ma-chminaca, oral fluid is a viable matrix for detecting parent synthetic cannabinoids, offering a shorter detection window that is indicative of recent use. nih.govnih.gov

The table below summarizes common extraction techniques for Ma-chminaca in biological fluids.

| Biological Matrix | Extraction Technique | Key Findings |

| Blood | Protein Precipitation with Acetonitrile | Effective for screening a large number of synthetic cannabinoids, including MA-CHMINACA. nih.gov |

| Liquid-Liquid Extraction (LLE) | Suitable for extracting parent synthetic cannabinoids. oup.com | |

| Supported Liquid Extraction (SLE) | Efficiently extracts a wide range of synthetic cannabinoids. news-medical.net | |

| Urine | QuEChERS with d-SPE | Successfully isolates key metabolites of Ma-chminaca (M1 and M11). nih.gov |

| Enzymatic Hydrolysis | Often used to deconjugate metabolites, though its effectiveness can vary. nih.govnih.gov |

Hair analysis offers a longer detection window, making it suitable for assessing chronic exposure to substances. nih.gov For other tissues, analysis is typically conducted in postmortem investigations.

Hair: The analysis of hair can provide a history of drug exposure. mdpi.com Methods for detecting synthetic cannabinoids in hair often involve extraction with organic solvents like methanol (B129727), followed by filtration and analysis. nih.gov While specific protocols for Ma-chminaca are not extensively detailed in the provided results, the general principles of hair analysis for synthetic cannabinoids would apply. This includes decontamination of the hair surface to remove external contaminants, followed by extraction of the analytes from the hair matrix. nih.gov

Other Tissues: In a reported fatality, Ma-chminaca was detected and quantified in 14 different postmortem body fluids and tissues, demonstrating its distribution throughout the body. d-nb.info Extraction from solid tissues often involves homogenization followed by solvent extraction.

The following table outlines extraction approaches for hair and other tissues.

| Matrix | Extraction Technique | Key Considerations |

| Hair | Methanol Extraction | Provides a long-term history of drug use. Requires thorough decontamination to avoid false positives. nih.govnih.gov |

| Tissues | Homogenization and Solvent Extraction | Primarily used in postmortem analysis to determine drug distribution. d-nb.info |

The analysis of seized materials, such as herbal blends or powders, is crucial for law enforcement and public health surveillance.

Herbal Mixtures and Powders: Extraction from these materials typically involves dissolving the substance in an organic solvent like methanol or acetonitrile. cuny.edu For herbal products, the sample may be sonicated in the solvent to ensure efficient extraction of the cannabinoids from the plant matrix. The resulting extract is then filtered and diluted for instrumental analysis. cuny.edu In one study, seized herbal samples were extracted with methanol containing an internal standard and analyzed by GC-MS. acs.org

The table below details the extraction process for seized materials.

| Matrix | Extraction Technique | Purpose |

| Herbal Blends/Powders | Solvent Extraction (Methanol/Acetonitrile) | To identify and quantify the active synthetic cannabinoid components in illicit products. cuny.eduacs.org |

Hair and Other Tissues

Chromatographic Techniques

Chromatographic techniques coupled with mass spectrometry are the gold standard for the definitive identification and quantification of Ma-chminaca and its metabolites due to their high sensitivity and selectivity. nih.govdrugsandalcohol.ie

Liquid chromatography is highly versatile for analyzing synthetic cannabinoids and their metabolites in various biological and non-biological matrices.

LC-MS/MS: This is the most widely used technique for the targeted quantification of synthetic cannabinoids due to its excellent sensitivity and specificity. nih.govresearchgate.net Multiple reaction monitoring (MRM) is employed to detect specific precursor-to-product ion transitions, enhancing the certainty of identification. uniklinik-freiburg.de Methods have been developed for the simultaneous analysis of numerous synthetic cannabinoids, including Ma-chminaca, in blood and urine. nih.govmdpi.com A study on an authentic human urine specimen used LC-MS/MS to identify and quantify two predominant metabolites of MAB-CHMINACA (a structural analog of Ma-chminaca). nih.gov

LC-QTOF-MS and LC-HRMS: High-resolution mass spectrometry (HRMS) techniques, such as quadrupole time-of-flight (QTOF), are invaluable for identifying unknown metabolites and for non-targeted screening. nih.gov These methods provide accurate mass measurements, which aid in the elucidation of elemental compositions of analytes. d-nb.info In vitro metabolism studies of ADB-CHMINACA (MAB-CHMINACA) using human hepatocytes have successfully employed LC-HRMS to identify ten major metabolites. d-nb.infonih.gov Retrospective analysis of data acquired via LC-HRMS allows for the re-interrogation of data for newly emerged substances without the need for re-analysis of the sample. nih.govresearchgate.net

The table below summarizes the applications of various LC-MS techniques for Ma-chminaca analysis.

| Technique | Application | Key Advantages |

| LC-MS/MS | Targeted quantification of Ma-chminaca and its known metabolites in biological fluids. nih.govnih.govmdpi.com | High sensitivity, specificity, and suitability for routine quantitative analysis. nih.gov |

| LC-QTOF-MS | Non-targeted screening and identification of unknown metabolites. nih.gov | Accurate mass measurement, enabling the identification of novel compounds. d-nb.info |

| LC-HRMS | In-depth metabolism studies and retrospective data analysis. nih.govd-nb.inforesearchgate.netnih.gov | Provides high-resolution mass data for structural elucidation and allows for future data mining. researchgate.net |

GC-MS is a robust and widely available technique for the analysis of volatile and thermally stable compounds.

Application in Ma-chminaca Analysis: GC-MS has been successfully used to identify Ma-chminaca in seized herbal products. cuny.edu The analysis provides characteristic mass spectra with specific fragment ions that can be used for identification by comparison with reference standards or spectral libraries. cuny.edu For example, the mass spectrum of Ma-chminaca shows major ion signals at m/z 371.3, 312.3, 241.2, and 145.1. cuny.edu However, a significant challenge with GC-MS analysis of some amide-based synthetic cannabinoids is the potential for thermal degradation or esterification in the hot injection port. chromatographyonline.comnih.gov The use of analyte protectants, such as sorbitol, can mitigate these issues. nih.gov For some synthetic cannabinoids, derivatization may be necessary to improve their chromatographic properties and thermal stability. researchgate.net

The table below provides an overview of GC-MS for the analysis of Ma-chminaca.

| Technique | Application | Key Considerations |

| GC-MS | Identification of Ma-chminaca in seized materials. cuny.eduacs.org | Potential for thermal degradation of the analyte; may require derivatization or the use of analyte protectants. chromatographyonline.comnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS, LC-HRMS)

Spectroscopic Techniques

Spectroscopic methods are fundamental to the structural identification of synthetic cannabinoids like Ma-chminaca. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure, allowing for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Ma-chminaca. Through one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments, chemists can map the precise connectivity and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy identifies the different types of protons in the molecule, providing information on their chemical environment and proximity to one another. For Ma-chminaca, key proton signals correspond to the indazole core, the cyclohexylmethyl tail, and the L-valine methyl ester moiety. nih.govnih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. nih.govnih.gov The chemical shifts of the carbon atoms are highly sensitive to their bonding environment. For instance, the carbonyl carbons in the amide and ester groups of Ma-chminaca exhibit characteristic downfield shifts. nih.gov Research comparing the ¹³C NMR spectra of 1H-indazole and 2H-indazole regioisomers of synthetic cannabinoids like AB-CHMINACA (a close structural analog) shows significant differences in chemical shifts for the indazole ring carbons (C-3', C-7', and C-7'a), which is crucial for identifying potential manufacturing impurities. nih.gov

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connections between protons and carbons. nih.govunt.edu HMBC, in particular, is vital for confirming the linkage between the different structural fragments of the molecule, such as connecting the cyclohexylmethyl group to the indazole nitrogen and the valine fragment to the indazole-3-carboxamide. nih.gov The use of various 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the compound's identity. nih.govcfsre.org

Table 1: Representative NMR Data for Ma-chminaca Analogs Note: Data for closely related analogs are presented to illustrate typical chemical shifts. Actual values for Ma-chminaca may vary slightly.

| Technique | Structural Moiety | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H NMR | Indazole Aromatic Protons | 7.30 - 8.25 | nih.gov |

| ¹H NMR | Valine α-proton | ~4.78 | nih.gov |

| ¹H NMR | Ester Methyl Protons | ~4.03 | nih.gov |

| ¹³C NMR | Amide Carbonyl | ~160.9 | nih.gov |

| ¹³C NMR | Indazole C-3 | ~123.9 | nih.gov |

| ¹³C NMR | Ester Methyl Carbon | ~52.0 | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation. For Ma-chminaca, the IR spectrum provides a characteristic "fingerprint." news-medical.net Analysis is often performed using Attenuated Total Reflectance (ATR), a technique that requires minimal sample preparation. nih.govdrugsandalcohol.ie

The vapor phase IR spectrum can also be valuable, as intermolecular hydrogen bonding is minimized, which can help in distinguishing between closely related structures. wiley.com Key absorption bands in the IR spectrum of Ma-chminaca include those for the N-H stretch of the secondary amide, the C=O stretches of the amide and ester groups, and C-H stretches of the alkyl and aromatic portions. nih.govspectrabase.comcuny.edu

Table 2: Key Infrared Absorption Bands for Ma-chminaca and Related Compounds

| Technique | Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|---|

| ATR-IR | ~2923, 2850 | C-H Stretch (Alkyl) | nih.gov |

| ATR-IR | ~1711 | C=O Stretch (Ester/Amide) | nih.gov |

| ATR-IR | ~1462 | C-H Bend | nih.gov |

| ATR-IR | ~1250 | C-O Stretch | nih.gov |

| ATR-IR | ~758 | Aromatic C-H Bend | nih.gov |

Development of Reference Standards and Databases

The accurate identification of Ma-chminaca in forensic laboratories is critically dependent on the availability of high-purity, certified reference materials (CRMs) and analytical reference standards. bertin-bioreagent.com Commercial suppliers like Cayman Chemical and LGC Standards provide such materials for Ma-chminaca and its expected metabolites. caymanchem.comlgcstandards.comlgcstandards.com These standards are produced under stringent quality systems, such as ISO/IEC 17025 and ISO 17034, which govern the competence of testing and calibration laboratories and the production of reference materials, respectively. caymanchem.comlgcstandards.com

The use of these standards is essential for confirming the identity of an unknown substance by direct comparison of analytical data (e.g., retention time, mass spectrum, IR spectrum) and for the validation of quantitative methods. cuny.eduswgdrug.org

Furthermore, spectral databases are crucial tools for forensic chemists. wiley.com Organizations and commercial entities compile and maintain extensive libraries of analytical data for a vast number of compounds, including new psychoactive substances. caymanchem.comojp.gov The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) and other forensic bodies provide access to such data. cuny.edu Commercially available databases, such as the Cayman Spectral Library (GC-MS data) and Wiley's KnowItAll software with its synthetic cannabinoid database, are widely used for compound identification. wiley.comcaymanchem.com These resources allow laboratories to rapidly screen for and tentatively identify controlled substances by comparing the spectrum of an unknown sample against a library of spectra from authenticated reference standards. cuny.eduojp.gov

Studies on the metabolism of related compounds like ADB-CHMINACA help guide analytical standard manufacturers in synthesizing the most relevant metabolite reference materials for forensic and clinical testing. d-nb.info

Validation of Analytical Methods for Forensic and Clinical Applications

Before an analytical method can be used in a forensic or clinical setting, it must undergo a rigorous validation process to ensure its reliability and fitness for purpose. nih.gov Method validation demonstrates that the procedure is accurate, precise, and specific for the analyte of interest in a given biological matrix. nih.gov Guidelines for validation are provided by organizations such as the Scientific Working Group for Toxicology (SWGTOX) and the International Organization for Standardization (ISO).

For Ma-chminaca and other synthetic cannabinoids, methods are typically validated for various matrices including whole blood, urine, and seized plant material. nih.gov Key validation parameters include: nih.govresearchgate.net

Selectivity and Specificity: The ability of the method to differentiate the analyte from other substances, including internal standards, metabolites, and matrix components. termedia.pl

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. d-nb.info

Lower Limit of Quantification (LLOQ): The lowest concentration at which the analyte can be accurately and precisely measured. nih.gov

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy (Bias) and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of individual measurements.

Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix.

Matrix Effects: The influence of co-eluting, co-extracted substances from the biological matrix on the ionization of the analyte, which can cause ion suppression or enhancement. d-nb.info

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Chromatographic methods coupled with mass spectrometry (LC-MS/MS or GC-MS) are the most common techniques subjected to this validation process for the detection of synthetic cannabinoids. nih.govd-nb.info The validation of these methods ensures that the results generated are scientifically sound and legally defensible, which is paramount in both forensic investigations and clinical toxicology. nih.gov

Structure Activity Relationships Sar and Structural Modifications

Elucidation of Key Structural Features for CB1/CB2 Affinity and Potency

The high affinity of Ma-chminaca for cannabinoid receptors is not attributed to a single moiety but rather the synergistic effect of its cyclohexylmethyl substituent, methyl ester group, and branched alkyl chain.

The cyclohexylmethyl group at the N1 position of the indazole core is a critical feature for the high cannabinoid receptor affinity observed in Ma-chminaca and its analogs. nih.govcaymanchem.com Research indicates that this bulky, lipophilic substituent contributes significantly to the binding affinity at both CB1 and CB2 receptors. For instance, the cyclohexylmethyl derivative APP-CHMINACA is more potent than its p-fluorobenzyl counterpart, APP-FUBINACA, displaying Ki values of 9.81 nM for CB1 and 4.39 nM for CB2, compared to potencies of around 50 nM for APP-FUBINACA. nih.gov This suggests that the cyclohexyl ring is a bioisosteric replacement for the p-fluorobenzyl group that can lead to increased affinity. nih.gov In the indazole series, compounds with a cyclohexylmethyl residue, such as MA-CHMINACA, exhibit subnanomolar affinities for the CB1 receptor (Ki = 0.339 nM) and are roughly equipotent at the CB2 receptor. nih.gov

The branched alkyl chain, specifically the isopropyl group of the valine residue, is another key structural feature contributing to the high affinity of Ma-chminaca for CB1 and CB2 receptors. nih.gov The steric bulk and conformation of this branched chain influence the binding orientation and affinity of the molecule within the receptor's binding pocket. The presence of a branched alkyl side chain, such as in Ma-chminaca, is a common feature among many potent synthetic cannabinoids.

Impact of Methyl Ester Group

Comparison of SAR with Structurally Related Synthetic Cannabinoids

The structure-activity relationships of Ma-chminaca become clearer when compared with structurally similar synthetic cannabinoids. These comparisons highlight the importance of specific structural motifs for cannabinoid receptor activity. nih.govd-nb.infowikipedia.orgfrontiersin.org

For instance, the indazole core of Ma-chminaca generally confers greater potency than an indole (B1671886) core. The indazole-based compound AMB, a close structural relative of Ma-chminaca, shows subnanomolar affinity for both CB1 and CB2 receptors, indicating the superiority of the indazole scaffold over the indole core seen in compounds like MMB-018. nih.gov

Furthermore, the nature of the substituent at the N1 position significantly influences potency. While the cyclohexylmethyl group in Ma-chminaca provides high affinity, other substituents like a 5-fluoropentyl chain or a p-fluorobenzyl group also result in potent compounds. nih.govacs.org For example, FUB-AMB, with a p-fluorobenzyl group, has a CB1 Ki of 0.387 nM, comparable to Ma-chminaca's 0.339 nM. nih.gov

The amino acid ester or amide group at the C3 position is another point of variation. While Ma-chminaca has a valine methyl ester, related compounds like AB-CHMINACA feature a valinamide (B3267577). This substitution can lead to a slight decrease in potency. nih.gov Conversely, replacing the valine with a more sterically hindered tert-leucine, as in MDMB-CHMINACA, can increase potency. nih.gov

The following table provides a comparative overview of the binding affinities of Ma-chminaca and related synthetic cannabinoids, illustrating these structure-activity relationships.

| Compound | Core Structure | N1-Substituent | C3-Substituent | CB1 Ki (nM) | CB2 Ki (nM) |

| Ma-chminaca | Indazole | Cyclohexylmethyl | L-Valine methyl ester | 0.339 nih.gov | ~Equipotent to CB1 nih.gov |

| MMB-018 | Indole | Pentyl | L-Valine methyl ester | 15.1 nih.gov | 14.0 nih.gov |

| AMB | Indazole | Pentyl | L-Valine methyl ester | 0.866 nih.gov | 0.973 nih.gov |

| FUB-AMB | Indazole | p-Fluorobenzyl | L-Valine methyl ester | 0.387 nih.gov | ~Equipotent to CB1 nih.gov |

| MDMB-CHMINACA | Indazole | Cyclohexylmethyl | L-tert-Leucine methyl ester | 0.0985 nih.gov | 0.130 nih.gov |

| AB-CHMINACA | Indazole | Cyclohexylmethyl | L-Valinamide | Low nanomolar nih.gov | Low nanomolar nih.gov |

| APP-CHMINACA | Indazole | Cyclohexylmethyl | Phenylalaninamide | 9.81 nih.gov | 4.39 nih.gov |

Design and Synthesis of Analogs for Research

The understanding of Ma-chminaca's SAR has facilitated the design and synthesis of novel analogs for research purposes, particularly for use as pharmacological probes.

By systematically modifying the structure of Ma-chminaca, researchers can develop pharmacological probes to investigate the endocannabinoid system. nih.gov For example, analogs can be synthesized with photoaffinity labels or fluorescent tags to map the binding sites of cannabinoid receptors. Additionally, creating analogs with varying degrees of selectivity for CB1 versus CB2 receptors can help to elucidate the distinct physiological roles of these receptors.

The synthesis of such analogs often involves a modular approach, starting with a core indazole structure and then adding the desired N1-substituent and C3-carboxamide or ester side chain. This allows for the creation of a library of compounds with diverse pharmacological properties, which can be invaluable for studying the complexities of cannabinoid receptor signaling.

Preclinical Research and in Vivo Studies of Ma Chminaca

Animal Models for Cannabinoid Research

For MA-CHMINACA and related synthetic cannabinoids, specific strains are often employed. Studies have utilized male Sprague-Dawley rats for drug discrimination assays, a key method for assessing subjective drug effects. ecddrepository.org Male Swiss-Webster mice and C57BL/6J mice have been used to study effects on locomotor activity and to evaluate the classic battery of cannabinoid effects known as the "tetrad" (hypolocomotion, catalepsy, hypothermia, and antinociception). ecddrepository.orgresearchgate.net Research has also been conducted using adult ICR mice to investigate a range of behavioral and motor parameters. nih.gov These models are chosen because they reliably exhibit predictable physiological and behavioral responses to cannabinoid receptor agonists. researchgate.net

Behavioral Pharmacology

Behavioral pharmacology studies assess how a substance affects the behavior of an organism. For MA-CHMINACA, these studies have focused on its cannabinoid-like subjective effects, its impact on movement, and its potential to reduce pain.

Drug discrimination is a procedure used in animal models to evaluate whether a novel compound produces subjective effects similar to a known drug. plos.org In these studies, animals are trained to recognize the effects of a specific drug, such as Δ9-tetrahydrocannabinol (THC), and respond on a designated lever to receive a reward. ecddrepository.org

In studies with male Sprague-Dawley rats trained to discriminate THC, MA-CHMINACA (also referred to as MAB-CHMINACA) fully substituted for THC. ecddrepository.org This indicates that the rats perceived the internal state induced by MA-CHMINACA as being the same as that induced by THC. The compound produced an inverted U-shaped dose-effect curve, where full substitution was achieved at a specific dose, but higher doses led to a decrease in drug-appropriate responding. ecddrepository.org The CB1 receptor antagonist rimonabant (B1662492) was able to block these THC-like discriminative stimulus effects, suggesting the effects are mediated by the CB1 receptor. ecddrepository.org Similar full substitution for THC has been observed in mice. nih.gov

| Animal Model | Training Drug | Test Compound | Key Finding | Effective Dose (ED₅₀) | Peak Effect |

|---|---|---|---|---|---|

| Male Sprague-Dawley Rats | THC (3 mg/kg) | ADB-CHMINACA (i.p.) | Full substitution (83%) for THC, with an inverted U-shaped dose-effect curve. ecddrepository.org | 0.07 mg/kg ecddrepository.org | Full substitution at 0.18 mg/kg, observed 30 minutes post-injection. ecddrepository.org |

The effect of MA-CHMINACA on spontaneous movement has been evaluated in mice. Unpublished data cited in a World Health Organization report showed that MA-CHMINACA caused a dose- and time-dependent decrease in locomotor activity in male Swiss-Webster mice. ecddrepository.org This suppression of activity occurred within 10 minutes of injection and lasted for 40 to 80 minutes. ecddrepository.org Other reports confirm that MA-CHMINACA demonstrates decreased locomotor activity in mice, with a rapid onset and long-lasting effects. ecddrepository.orgfederalregister.gov This effect is a characteristic component of the cannabinoid tetrad, a series of four effects commonly produced by CB1 receptor agonists. researchgate.net

| Animal Model | Compound | Dose Range (i.p.) | Effect | Onset and Duration |

|---|---|---|---|---|

| Male Swiss-Webster Mice | ADB-CHMINACA | 0.1 - 1.0 mg/kg | Dose-dependent decrease in locomotor activity. ecddrepository.org | Onset within 10 minutes; duration of 40-80 minutes. ecddrepository.org |

Antinociception, the reduction of sensitivity to painful stimuli, is another key effect of cannabinoid agonists, often measured using thermal tests like the tail-flick or hot-plate assays in rodents. researchgate.netmdpi.com In vivo studies of later-generation synthetic cannabinoids, including the related compound AB-CHMINACA, have shown that they induce antinociception in mice as part of the tetrad of cannabinoid effects. researchgate.netresearchgate.net

However, findings are not entirely consistent across studies. One study using adult ICR mice found that while MA-CHMINACA (as AB-CHMINACA) and other tested synthetic cannabinoids caused hypothermia, they did not produce a clear antinociceptive effect, which was observed only with Δ⁹-THC in that specific experiment. nih.gov This suggests that the antinociceptive effects of some synthetic cannabinoids may vary depending on the specific compound, dose, and experimental model used. nih.gov

Effects on Locomotor Activity

Pharmacokinetic Studies (e.g., Absorption, Distribution, Elimination)

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and elimination (ADME). vin.com Despite its potent biological activity, comprehensive pharmacokinetic data for MA-CHMINACA is notably limited in the scientific literature. ecddrepository.org Reports frequently state that little is known about its specific absorption, distribution, and elimination parameters. ecddrepository.org

Investigations into the pharmacokinetics of MA-CHMINACA have primarily concentrated on identifying its metabolites for forensic and toxicological purposes rather than characterizing its complete ADME profile in controlled animal studies. ecddrepository.org Generally, synthetic cannabinoids are highly lipophilic (fat-soluble), which suggests they are likely to distribute widely into tissues after absorption. mdpi.com

Bioavailability refers to the proportion of an administered drug that enters the systemic circulation and is able to have an active effect. europa.eu This parameter is heavily influenced by the route of administration. plos.org While specific bioavailability studies for MA-CHMINACA are scarce, research on THC and other synthetic cannabinoids provides insight into how administration routes affect pharmacokinetics.

Inhalation (vaping or smoking) is a common route of administration for synthetic cannabinoids. ecddrepository.org Studies comparing inhalation to intraperitoneal (i.p.) injection in rodents show significant differences. Inhalation results in much more rapid absorption into the bloodstream, with peak plasma concentrations reached within minutes, compared to a slower onset following injection. biorxiv.orgresearchgate.net Consequently, inhalation leads to higher initial brain concentrations of the compound. biorxiv.org However, clearance from the plasma is also typically faster with inhalation than with injection. biorxiv.orgresearchgate.net

Oral administration generally results in lower bioavailability for cannabinoids due to significant "first-pass metabolism" in the liver, where the drug is broken down before it can reach systemic circulation. plos.org Routes like inhalation and injection bypass this initial metabolism, leading to greater bioavailability. plos.org Studies comparing aerosolized versus injected AB-CHMINACA, a structurally similar compound, found that the aerosol route produced a faster onset of effects, consistent with the rapid absorption seen with inhalation. nih.govresearchgate.net

Plasma Protein Binding

The binding of a drug to plasma proteins is a critical pharmacokinetic parameter, as it is the unbound fraction of the drug that is generally considered to be pharmacologically active and available to distribute into tissues. In vitro studies have been conducted to determine the extent of plasma protein binding (PPB) for various synthetic cannabinoid receptor agonists (SCRAs), including compounds structurally related to Ma-chminaca.

One systematic in vitro pharmacokinetic study investigated a range of indole (B1671886) and indazole-3-carboxamide SCRAs. core.ac.uk This research found that all the tested SCRAs were highly bound to plasma proteins, with the percentage of binding ranging from 88.9% to 99.5%. core.ac.uk This high degree of protein binding is consistent with the lipophilic nature of these compounds. core.ac.uk For comparison, the reference drugs warfarin (B611796) and nicardipine (B1678738) showed plasma protein binding values of 98.4% and 97.7%, respectively, which aligns with existing literature. core.ac.uk The high lipophilicity of SCRAs, as indicated by experimentally derived Log D7.4 values, is a key factor contributing to their extensive binding to plasma proteins. core.ac.ukmdpi.com

Table 1: In Vitro Plasma Protein Binding of Selected Synthetic Cannabinoid Receptor Agonists

| Compound | Plasma Protein Binding (%) | Log D7.4 |

|---|---|---|

| (R)-4F-MDMB-BINACA | 88.9 ± 0.49 | Not Available |

| (S)-MDMB-FUBINACA | 99.5 ± 0.08 | Not Available |

| AB-FUBINACA | Not Available | 2.81 |

| MDMB-4en-PINACA | Not Available | 4.95 |

Data sourced from a systematic in vitro pharmacokinetic study of various SCRAs. core.ac.uk

Investigation of Neuropsychiatric Effects in Preclinical Models

Preclinical studies and clinical case reports have consistently pointed to significant neuropsychiatric effects associated with the use of synthetic cannabinoids like Ma-chminaca. These compounds are known to be potent agonists of the cannabinoid receptors, CB1 and CB2, with Ma-chminaca exhibiting a high affinity for these receptors. nih.gov

Observational studies in humans have reported a range of neuropsychiatric symptoms following the consumption of AB-CHMINACA, a compound structurally similar to Ma-chminaca. These effects range from milder symptoms such as disorientation and central nervous system (CNS) depression to more severe outcomes like extreme agitation, combativeness, and generalized seizures. researchgate.net In a case series involving 39 patients, the most frequently reported neuropsychiatric symptoms associated with AB-CHMINACA and MDMB-CHMICA were CNS depression (61%), disorientation (45%), and generalized seizures (27%). researchgate.net Other documented effects include psychosis, anxiety, panic attacks, and somnolence. nih.govresearchgate.net

In animal models, the administration of synthetic cannabinoids has been shown to produce behavioral effects that are indicative of their psychoactive properties. For instance, in mice, AB-CHMINACA has been shown to induce dose-dependent decreases in locomotor activity. uthscsa.edu These preclinical findings align with the observed CNS depressant effects in humans.

Table 2: Reported Neuropsychiatric Effects of AB-CHMINACA and MDMB-CHMICA in Humans

| Symptom | Prevalence (%) |

|---|---|

| CNS Depression | 61 |

| Disorientation | 45 |

| Generalized Seizures | 27 |

| Combativeness | 18 |

| Extreme Agitation | 16 |

Data from a prospective observational study of 44 patients in emergency departments. researchgate.net

Cardiovascular Effects in Preclinical Models

The cardiovascular effects of synthetic cannabinoids are a significant area of concern, with numerous reports linking their use to serious adverse events. drugfree.org.aufrontiersin.org Preclinical and clinical data suggest that these compounds can have profound effects on the cardiovascular system, primarily mediated through the activation of the CB1 receptor. nih.gov

In preclinical animal models, the administration of synthetic cannabinoid agonists has been shown to induce changes in heart rate and blood pressure. drugfree.org.au For example, the intravenous administration of cannabinoid receptor agonists like HU-210 in rats has been shown to cause bradycardia. nih.gov Conversely, tachycardia is a frequently reported adverse cardiac effect in humans following SCRA intake. frontiersin.org Some synthetic cannabinoids have also been observed to contribute to tachycardia in isolated rat atria through a mechanism involving CB1 receptor activation. portlandpress.com

The activation of CB1 receptors by synthetic cannabinoids can lead to a cascade of downstream effects, including the production of reactive oxygen species, ATP depletion, and ultimately cell death in cardiomyocytes. nih.gov This cardiotoxicity can manifest as myocardial infarction, arrhythmias, and cardiomyopathy. drugfree.org.aunih.gov Autopsy studies have also suggested a correlation between cardiovascular diseases and cannabis use, which is relevant given that synthetic cannabinoids often mimic and amplify the effects of THC, the primary psychoactive component of marijuana. portlandpress.com

Table 3: Summary of Reported Cardiovascular Effects of Synthetic Cannabinoids

| Effect | Observation |

|---|---|

| Arrhythmias | Tachycardia and bradycardia have been reported. frontiersin.orgnih.gov |

| Myocardial Ischemia | Linked to coronary vasospasm and myocardial infarction. frontiersin.org |

| Cardiomyopathy | Stress cardiomyopathy has been reported. frontiersin.org |

| Blood Pressure Changes | Can cause decreases in blood pressure. portlandpress.com |

| Sudden Cardiac Death | Fatal arrhythmias have been reported as a potential cause. nih.gov |

Forensic and Toxicological Implications of Ma Chminaca

Detection in Forensic Casework and Biological Samples

The identification of MA-CHMINACA and its metabolites in forensic casework relies heavily on advanced analytical techniques, as these compounds are not detectable by standard drug screening immunoassays designed for THC. ekb.egnih.gov The primary methods for detection and quantification are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). ekb.egnih.gov High-resolution mass spectrometry (HRMS) is also increasingly employed for its ability to screen for a wide range of known and unknown compounds. nih.govresearchgate.net

MA-CHMINACA has been successfully detected in various biological matrices, including:

Blood: The parent compound can be quantified in whole blood, serum, and plasma. nih.govnih.govtandfonline.com This matrix is particularly useful for correlating drug concentrations with acute intoxication. drugsandalcohol.ie

Urine: While the parent compound is often undetectable in urine, its metabolites are the primary targets for confirming intake. d-nb.inforesearchgate.netnih.gov This makes urine a suitable matrix for detecting recent use, although the complex metabolic profile presents its own challenges. drugsandalcohol.ieresearchgate.net

Solid Tissues: In post-mortem investigations, MA-CHMINACA has been identified in various solid tissues, with the highest concentrations often found in the liver. nih.govnih.gov Other tissues where it has been detected include the kidney, pancreas, and brain. nih.govresearchgate.net

Hair: Hair analysis can be a valuable tool for determining chronic or retrospective use of MA-CHMINACA. nih.govdrugsandalcohol.ie However, care must be taken to differentiate between systemic incorporation and external contamination. drugsandalcohol.ieresearchgate.net

Oral Fluid: Oral fluid is a less invasive alternative to blood for detecting recent drug use, and can contain both the parent compound and its metabolites. nih.govdrugsandalcohol.ie

Sample preparation techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are crucial for reducing matrix effects and improving the sensitivity of the analytical methods. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been successfully applied for the extraction of MA-CHMINACA from biological samples. nih.gov

Interpretation of Analytical Findings

The interpretation of analytical results for MA-CHMINACA requires careful consideration of the concentrations detected and the metabolic profile.

Concentrations in Post-Mortem and Clinical Samples

Concentrations of MA-CHMINACA in biological samples can vary widely depending on the individual, the amount consumed, and the time since consumption.

In cases of acute intoxication, blood concentrations have been reported in the range of 1.3 to 14.6 ng/mL. tandfonline.com In a study of four individuals who experienced severe adverse effects after smoking a product containing MA-CHMINACA, the determined blood concentrations were 1.3, 1.7, 5.2, and 14.6 ng/mL. tandfonline.com

Post-mortem cases have shown a broad range of concentrations. In one fatal case, MA-CHMINACA was detected in various body fluids and solid tissues, with concentrations ranging from 6.1 to 156 ng/g. d-nb.info The highest concentration was found in the liver (156 ng/g), while whole blood concentrations were between 6.05 and 10.6 ng/mL. nih.gov Notably, the parent compound was below the detection limit in the urine specimen from this case. nih.govnih.gov Other post-mortem cases have reported blood concentrations ranging from low nanograms per milliliter to higher levels. researchgate.netfrontiersin.org

Interactive Data Table: MA-CHMINACA Concentrations in Post-Mortem and Clinical Samples

| Case Type | Matrix | Concentration Range | Reference(s) |

| Acute Intoxication | Blood | 1.3 - 14.6 ng/mL | tandfonline.com |

| Post-Mortem | Whole Blood | 6.05 - 10.6 ng/mL | nih.gov |

| Post-Mortem | Liver | 156 ng/g | nih.govnih.gov |

| Post-Mortem | Adipose Tissue | Relatively low | nih.gov |

| Fatal Poisoning | Blood | 0.1 - 2.7 ng/mL | researchgate.net |

Metabolite Profiling as Markers of Intake

Due to the rapid and extensive metabolism of MA-CHMINACA, detecting its metabolites is often the only way to confirm consumption, particularly in urine samples where the parent compound is frequently absent. d-nb.inforesearchgate.netnih.gov

In vitro studies using human hepatocytes have been instrumental in identifying the major metabolic pathways of MA-CHMINACA. d-nb.inforesearchgate.netnih.gov These studies have shown that biotransformations primarily occur on the cyclohexylmethyl tail of the molecule, with minor reactions also happening on the tert-butyl chain. d-nb.inforesearchgate.net

Key metabolic reactions include:

Hydroxylation of the cyclohexyl ring

Oxidative deamination

Glucuronidation

Several major metabolites have been identified and proposed as biomarkers for MA-CHMINACA intake. researchgate.netnih.gov For instance, researchers recommend targeting metabolites such as ADB-CHMINACA hydroxycyclohexylmethyl and ADB-CHMINACA 4″-hydroxycyclohexyl to document consumption in clinical and forensic cases. researchgate.netnih.gov The identification of specific metabolites is crucial for distinguishing MA-CHMINACA intake from that of structurally similar synthetic cannabinoids. nih.gov

Legal Status and Scheduling Implications

The potent effects and potential for harm associated with MA-CHMINACA have led to its control in many countries. In the United States, for example, MA-CHMINACA (also referred to as MAB-CHMINACA) has been placed into Schedule I of the Controlled Substances Act. d-nb.infodrugsandalcohol.ie This scheduling makes its manufacture, distribution, and possession illegal.

Similarly, many European nations and other countries have implemented legislative controls on MA-CHMINACA and its analogs to combat their proliferation on the illicit drug market. researchgate.netresearchgate.netwikipedia.org The rapid emergence of new synthetic cannabinoids, however, presents an ongoing challenge for legislative bodies, as clandestine laboratories can quickly synthesize new, uncontrolled analogs to circumvent existing laws. researchgate.net

Challenges in Identification of Novel Analogs

The constant evolution of synthetic cannabinoids poses a significant challenge for forensic laboratories. Clandestine chemists continually modify the chemical structures of existing compounds to create new analogs that are not yet controlled and may be difficult to detect with existing analytical methods. nih.gov

Key challenges include:

Lack of Reference Standards: When a new analog appears, there is often no certified reference material available for comparison, making definitive identification difficult. nih.govnih.gov

Method Revalidation: The emergence of new compounds necessitates the continuous updating and revalidation of analytical methods to ensure they can be accurately detected and quantified. drugsandalcohol.ie

Structural Similarity: Many analogs have very similar chemical structures, which can lead to co-elution in chromatographic systems and similar fragmentation patterns in mass spectrometry, making it difficult to distinguish between them. nih.gov

Thermal Degradation: Some analytical techniques, like GC-MS, can cause thermal degradation of amide-based synthetic cannabinoids, leading to the formation of other compounds and potentially complicating analysis. nih.gov

To address these challenges, forensic laboratories are increasingly turning to high-resolution mass spectrometry, which can provide more detailed information about the chemical structure of unknown compounds and allows for retrospective data analysis once reference materials become available. nih.govdrugsandalcohol.ie

Emerging Research Directions and Future Studies

Development of Advanced Analytical Techniques for Detection and Quantification

A primary challenge in forensic toxicology is keeping pace with the constant emergence of new SCs and their metabolites. nih.gov The parent MA-CHMINACA compound is often rapidly metabolized in the body, making its detection in biological samples difficult and underscoring the need to identify and target its major metabolites. d-nb.info Future research must therefore focus on developing and refining highly sensitive and specific analytical methods.